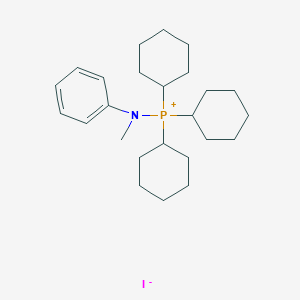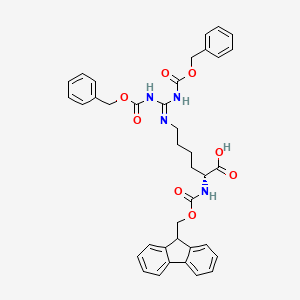
Fmoc-D-homoArg(Z)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-homoArg(Z)2-OH, also known as N-α-Fmoc-Nω-bis-carbobenzoxy-D-homoarginine, is a derivative of homoarginine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce homoarginine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carbobenzoxy (Z) groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Z)2-OH typically involves the protection of the amino and guanidino groups of homoarginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with two carbobenzoxy groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and coupling agents like diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-homoArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and carbobenzoxy groups under basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DIC and OxymaPure are used as coupling agents to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides containing homoarginine residues, which are useful in various biological and chemical applications.
Applications De Recherche Scientifique
Fmoc-D-homoArg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used to introduce homoarginine residues into peptides, which can enhance their biological activity and stability.
Drug Development: Peptides containing homoarginine residues are studied for their potential therapeutic properties.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Mécanisme D'action
The mechanism of action of Fmoc-D-homoArg(Z)2-OH involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. The carbobenzoxy groups protect the guanidino group, preventing unwanted side reactions. Upon deprotection, the homoarginine residues are available for biological interactions, such as binding to specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-homoArg(Pbf)-OH: Another derivative of homoarginine with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Fmoc-Arg(Pbf)-OH: A derivative of arginine with similar protecting groups used in peptide synthesis.
Uniqueness
Fmoc-D-homoArg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The use of two carbobenzoxy groups offers enhanced protection of the guanidino group compared to other derivatives.
Propriétés
Formule moléculaire |
C38H38N4O8 |
|---|---|
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
(2R)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m1/s1 |
Clé InChI |
XGFIPUBTTVYBBV-MGBGTMOVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


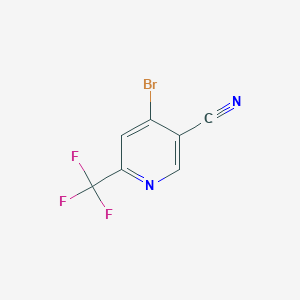

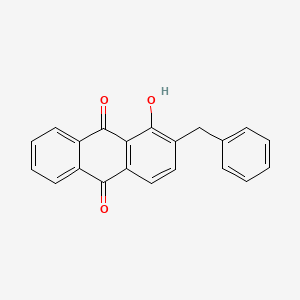

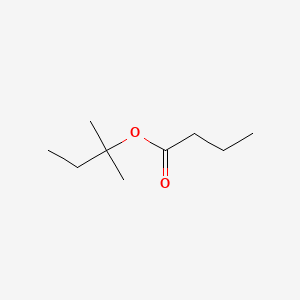
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
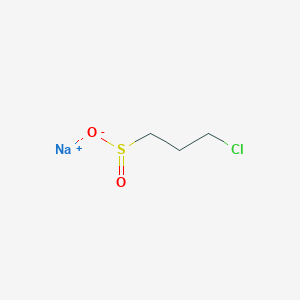


![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)

![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

